molecular formula C20H16FN3O4S B2462571 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide CAS No. 879138-55-3

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2462571
CAS No.: 879138-55-3
M. Wt: 413.42
InChI Key: QSFYYAQYTOEXDS-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes . This compound acts by binding to the MALT1 paracaspase domain, effectively suppressing its proteolytic activity and the subsequent cleavage of substrates such as RelB, CYLD, and A20. By inhibiting MALT1, this research tool blocks the downstream NF-κB signaling, leading to the selective apoptosis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells that are dependent on chronic B-cell receptor signaling. Its primary research applications are in the fields of oncology and immunology, where it is used to investigate the pathophysiology of hematological malignancies, particularly those with constitutive MALT1 activity like ABC-DLBCL and other B-cell lymphomas . Furthermore, it serves as a valuable probe for dissecting the role of MALT1 in T-cell activation and the function of regulatory T-cells (Tregs), providing critical insights into potential therapeutic strategies for autoimmune diseases and graft-versus-host disease. This inhibitor is for research use only and is a vital compound for studying NF-κB-driven cellular processes.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-14-5-3-13(4-6-14)11-24-19(26)18-16(7-9-29-18)23(20(24)27)12-17(25)22-10-15-2-1-8-28-15/h1-9H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYYAQYTOEXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.

    Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate compound with furan-2-ylmethylamine under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, bases, acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro evaluations against various human tumor cell lines have shown promising results:

Cell LineGI50 (μM)TGI (μM)
Non-small cell lung cancer (HOP-62)<10<10
CNS cancer (SF-539)<10<10
Melanoma (MDA-MB-435)<10<10
Ovarian cancer (OVCAR-8)<10<10
Prostate cancer (DU-145)<10<10
Breast cancer (MDA-MB-468)<10<10

The mean GI50 value across these cell lines indicates the compound's effectiveness in inhibiting cell growth by 50% .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. It has been reported to inhibit the 3C-like protease (3CLP), which is essential for viral replication. This inhibition suggests potential therapeutic applications in treating COVID-19 .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound possesses favorable drug-like properties, including adequate solubility and permeability profiles. These characteristics enhance its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various research contexts:

  • Anticancer Studies : The National Cancer Institute conducted evaluations showing that the compound could significantly inhibit tumor growth in multiple cancer types.
  • Antiviral Research : Preliminary studies indicated that the compound could effectively bind to viral proteases, disrupting their function and leading to decreased viability of infected cells .

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (ZHAWOC5683)

  • Core Structure: Dihydroisoindole (vs. thieno[3,2-d]pyrimidine in the target compound).
  • Substituents : Shares the 4-fluorophenylmethyl group but replaces the furan-2-ylmethyl acetamide with a hydroxypentyloxyphenyl acetamide.
  • Implications: The dihydroisoindole core may confer rigidity, while the hydroxypentyloxy chain could enhance solubility.

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Core Structure: Identical thieno[3,2-d]pyrimidine core.
  • Substituents :
    • Position 3: 4-Methylphenyl (vs. 4-fluorophenylmethyl in the target).
    • Position 2: Sulfanyl-linked trifluoromethoxyphenyl acetamide (vs. furan-2-ylmethyl acetamide).
  • The trifluoromethoxy group enhances lipophilicity, whereas the furan moiety in the target compound offers π-π stacking opportunities .

N-[(3-Fluoro-4-{[2-(5-{[(2-Methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide

  • Core Structure: Thieno[3,2-b]pyridine (vs. thieno[3,2-d]pyrimidine).
  • Substituents : Includes a tyrosine kinase-targeting pyridin-2-yl group and a 4-fluorophenyl acetamide.
  • The carbamothioyl group may confer stronger hydrogen-bonding capacity than the furan-linked acetamide .

4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide

  • Core Structure : Dihydrothienylidene (vs. fused pyrimidine).
  • Substituents : Dual fluorophenyl groups and a benzamide side chain.

Data Table: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Position 3 Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Thieno[3,2-d]pyrimidine 4-Fluorophenylmethyl Furan-2-ylmethyl Not provided Not provided Fluorine for stability; furan for π-stacking
ZHAWOC5683 Dihydroisoindole 4-Fluorophenylmethyl 4-(5-Hydroxypentyloxy)phenyl Not provided Not provided Hydrophilic side chain
Example 83 Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl Dimethylaminoethyl 571.20 302–304 High melting point; kinase-targeting
Compound Thieno[3,2-d]pyrimidine 4-Methylphenyl 4-(Trifluoromethoxy)phenyl Not provided Not provided Lipophilic substituents
Compound Thieno[3,2-b]pyridine Pyridin-2-yl 4-Fluorophenyl Not provided Not provided Tyrosine kinase inhibitor

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a unique fused ring structure that contributes to its biological activity. Its molecular formula is C21H21FN4O4C_{21}H_{21}FN_{4}O_{4} and it has a molecular weight of approximately 449.5 g/mol. The compound is soluble in various organic solvents, making it suitable for biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include halogenated compounds and amines, which facilitate the formation of the thieno[3,2-d]pyrimidine structure. The synthetic routes are optimized for yield and purity to ensure effective biological evaluation.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial and antimycobacterial properties. For instance, in vitro studies have shown that related compounds demonstrate activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .

Anticancer Potential

Recent studies have focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. A specific study evaluated the cytotoxicity of synthesized compounds against the MDA-MB-231 breast cancer cell line. The results revealed that certain derivatives exhibited IC50 values as low as 27.6 µM, indicating significant cytotoxic activity . The presence of electron-withdrawing groups was associated with enhanced activity.

The mechanism by which these compounds exert their effects is still under investigation. However, it is hypothesized that they may inhibit key enzymes involved in cellular proliferation or induce apoptosis in cancer cells. For example, one study highlighted the inhibitory effect on MIF2 tautomerase activity with varying potencies among different derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Antibacterial Activity : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated significant antibacterial effects with MIC values ranging from 10 to 50 µg/mL .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative study involving multiple synthesized compounds, those with specific substitutions showed enhanced cytotoxicity against MDA-MB-231 cells with IC50 values indicating strong potential for further development as anticancer agents .
  • Structure-Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications at specific positions on the thieno[3,2-d]pyrimidine ring significantly influenced biological activity. For instance, compounds with furan or fluorophenyl substituents exhibited improved potency compared to those lacking such modifications .

Data Tables

Activity Type Tested Compounds MIC/IC50 Values Remarks
AntibacterialVarious derivatives10 - 50 µg/mLEffective against multiple bacterial strains
CytotoxicitySelected derivatives27.6 µMSignificant cytotoxicity against MDA-MB-231
MIF2 InhibitionThieno derivatives7.2 - 47 µMPotency varies with structural modifications

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